3-Amino-4-bromo-2,6-difluorobenzonitrile
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Overview
Description
“3-Amino-4-bromo-2,6-difluorobenzonitrile” is a chemical compound with the molecular formula C7H3BrF2N2 . It has a molecular weight of 233.01 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile core with bromo, difluoro, and amino substituents. The SMILES string representation of the molecule isFc1cc(Br)cc(F)c1C#N
.
Scientific Research Applications
Synthesis and Chemical Transformation
One of the primary research applications of 3-Amino-4-bromo-2,6-difluorobenzonitrile lies in its role as an intermediate in the synthesis of complex organic molecules. For instance, similar compounds have been utilized in the synthesis of diverse chemical structures, demonstrating the compound's relevance in creating pharmacologically active agents or materials with unique properties. The methodology surrounding the synthesis of such compounds often involves steps like bromination, amination, and cyclization, showcasing the compound's versatility in organic synthesis (Zhou Peng-peng, 2013).
Material Science and Corrosion Inhibition
In the realm of materials science, derivatives of aminobenzonitriles, including structures similar to this compound, have been investigated for their corrosion inhibition properties. These studies have shown that such compounds can significantly protect metals from corrosion, which is crucial for extending the lifespan of materials in harsh environments. This application is particularly relevant in industries where metal components are exposed to corrosive substances (C. Verma, M. Quraishi, Ambrish Singh, 2015).
Pharmaceutical Research
This compound and its derivatives also find applications in pharmaceutical research, particularly in the synthesis of compounds with potential antitumor activity. For example, compounds synthesized from 2,6-difluorobenzonitrile have shown inhibitory capacity against cancer cell proliferation. This highlights the potential of this compound as a precursor in developing new anticancer agents (X. Ji et al., 2018).
Photophysical Studies
Further, compounds structurally related to this compound have been studied for their photophysical properties, including their behavior in processes such as intramolecular charge transfer (ICT) and internal conversion. These studies are crucial for understanding how such compounds can be utilized in photovoltaic devices or as photoinitiators in polymerization reactions, indicating the broader applicability of this compound in developing new materials for energy conversion and storage technologies (V. Galievsky et al., 2005).
Safety and Hazards
While specific safety and hazard information for “3-Amino-4-bromo-2,6-difluorobenzonitrile” is not available in the search results, general safety measures for handling similar chemical compounds include avoiding personal contact, including inhalation, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
Without specific target information, the mode of action of 3-Amino-4-bromo-2,6-difluorobenzonitrile is difficult to determine. Its chemical structure suggests it could potentially form covalent bonds with target proteins, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions, potentially acting as an inhibitor or activator .
Pharmacokinetics
As such, its bioavailability, half-life, and other pharmacokinetic properties remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
3-amino-4-bromo-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)3(2-11)6(10)7(4)12/h1H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSRIVFDUXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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